An In-Depth Technical Guide to 2-Fluoro-4'-pyrrolidinomethyl benzophenone and its Analogs: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-Fluoro-4'-pyrrolidinomethyl benzophenone and its Analogs: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Fluoro-4'-pyrrolidinomethyl benzophenone. As this specific molecule is not extensively documented in publicly accessible literature, this guide leverages data from structurally related analogs and foundational chemical principles to offer expert insights for researchers, scientists, and drug development professionals. The methodologies and theoretical discussions are grounded in established chemical literature to ensure scientific integrity and practical applicability.
Introduction: The Significance of Fluorinated Benzophenones and Pyrrolidine Moieties
The benzophenone scaffold is a privileged structure in medicinal chemistry, serving as a core component in a wide array of pharmacologically active molecules.[1][2] Its derivatives are known to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The incorporation of a fluorine atom into the benzophenone structure can significantly modulate its physicochemical and biological properties.[3] Fluorine's high electronegativity and relatively small size can alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2]
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is another crucial pharmacophore in drug discovery.[4] Its three-dimensional structure allows for a thorough exploration of pharmacophore space, contributing to the stereochemistry and overall 3D shape of a molecule.[4] The pyrrolidinomethyl group, in particular, can enhance solubility and provide a basic nitrogen center for salt formation or key binding interactions, such as with opioid receptors.[5]
The combination of a 2-fluorobenzophenone core with a 4'-pyrrolidinomethyl substituent, as in the title compound, suggests a molecule designed with intent for biological activity, potentially as a CNS agent, an antimicrobial, or a molecular probe. This guide will explore the inferred properties and synthesis of this specific compound by examining its close structural relatives.
Predicted Physicochemical and Spectroscopic Properties
| Property | Predicted Value / Characteristic | Rationale / Comparative Data Source |
| Molecular Formula | C₁₈H₁₈FNO | Based on chemical structure. |
| Molecular Weight | 283.34 g/mol | Calculated from the molecular formula.[6] |
| Appearance | Likely a solid at room temperature | Benzophenone derivatives are typically crystalline solids.[8] |
| Boiling Point | ~423 °C | By analogy to its isomer 4'-fluoro-2-pyrrolidinomethyl benzophenone.[6] |
| Density | ~1.18 g/cm³ | By analogy to its isomer 4'-fluoro-2-pyrrolidinomethyl benzophenone.[6] |
| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF. Limited solubility in water. | The benzophenone core is hydrophobic, while the pyrrolidinomethyl group may confer slight aqueous solubility, especially at acidic pH. |
| pKa | Estimated 8.5 - 9.5 | The pyrrolidine nitrogen is basic. The exact value is influenced by the electron-withdrawing benzophenone core. |
Synthesis and Characterization
A plausible and efficient synthesis of 2-Fluoro-4'-pyrrolidinomethyl benzophenone can be envisioned through a multi-step process. The two most probable synthetic strategies are a Friedel-Crafts acylation followed by a Mannich reaction, or a Friedel-Crafts acylation followed by benzylic bromination and nucleophilic substitution.
Proposed Synthetic Pathway via Mannich Reaction
The Mannich reaction is a classic three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base.[9][10][11] This approach is highly convergent and is a cornerstone of organic synthesis for producing such structures.[9][12]
Step 1: Friedel-Crafts Acylation to form 2-Fluoro-4'-methylbenzophenone
The synthesis would commence with a Friedel-Crafts acylation between 2-fluorobenzoyl chloride and toluene, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). This reaction establishes the core benzophenone structure.
Step 2: Mannich Reaction
The resulting 2-Fluoro-4'-methylbenzophenone can then undergo a Mannich reaction. However, a more direct approach would be to use a precursor that allows for the direct introduction of the pyrrolidinomethyl group. A more likely pathway would involve the Mannich reaction on a suitable benzophenone precursor.
A more robust synthetic route would involve the synthesis of 2-fluorobenzophenone first, followed by functionalization. However, for the specific target, a Friedel-Crafts reaction between fluorobenzene and 4-(chloromethyl)benzoyl chloride, followed by substitution with pyrrolidine, is a more direct route.
A plausible synthetic route is outlined below:
Caption: Proposed synthetic workflows for 2-Fluoro-4'-pyrrolidinomethyl benzophenone.
Experimental Protocol: Friedel-Crafts Acylation and Nucleophilic Substitution
This protocol is a generalized procedure based on established methods for synthesizing substituted benzophenones.[8]
Part A: Synthesis of 2-Fluoro-4'-methylbenzophenone
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C, add 4-methylbenzoyl chloride (1.0 eq) dropwise.
-
Stir the mixture for 15 minutes, then add fluorobenzene (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 2-fluoro-4'-methylbenzophenone.
Part B: Benzylic Bromination
-
Dissolve the 2-fluoro-4'-methylbenzophenone (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the mixture to reflux and irradiate with a UV lamp for 4-6 hours.
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.
-
The crude 2-fluoro-4'-(bromomethyl)benzophenone can be used in the next step without further purification.
Part C: Nucleophilic Substitution with Pyrrolidine
-
Dissolve the crude 2-fluoro-4'-(bromomethyl)benzophenone (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add pyrrolidine (2.0-3.0 eq) and a non-nucleophilic base like potassium carbonate or triethylamine.
-
Stir the mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, 2-fluoro-4'-pyrrolidinomethyl benzophenone, by column chromatography.
Analytical Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic peaks for the aromatic protons, the methylene bridge, and the pyrrolidine protons. ¹³C NMR would confirm the presence of the carbonyl carbon and all other carbon atoms. ¹⁹F NMR would show a singlet corresponding to the fluorine atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and molecular formula of the compound.
-
Infrared (IR) Spectroscopy: A strong absorption band around 1650-1670 cm⁻¹ would indicate the presence of the benzophenone carbonyl group.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
Potential Pharmacological Profile and Applications
The structural motifs present in 2-fluoro-4'-pyrrolidinomethyl benzophenone suggest several potential areas of pharmacological interest.
-
CNS Agents: Many benzophenone derivatives, such as 2-amino-5-chloro-2'-fluorobenzophenone, are key intermediates in the synthesis of benzodiazepines and other CNS-active agents.[8][13][14] The pyrrolidine moiety is also found in various CNS-active compounds.
-
Anticancer Activity: The pyrrolidine scaffold is present in compounds designed as potent inhibitors of targets like the murine double minute 2 (MDM2) protein, which is relevant in cancer therapy.[15]
-
Antimicrobial Agents: Benzophenone derivatives have been explored for their antimicrobial properties.[2]
-
Molecular Probes: The benzophenone core is a known photosensitizer, and derivatives can be used in fluorescence polarization assays.[1]
The logical workflow for investigating a novel compound like this would be as follows:
Caption: A typical workflow for the preclinical evaluation of a novel chemical entity.
Conclusion
While 2-Fluoro-4'-pyrrolidinomethyl benzophenone is not a widely characterized compound, its structural components—the fluorinated benzophenone core and the pyrrolidine moiety—are of significant interest in medicinal chemistry. This guide has provided a scientifically grounded framework for its synthesis, characterization, and potential applications by drawing on established chemical principles and data from closely related analogs. The proposed synthetic routes are robust and rely on well-understood reactions, offering a clear path for researchers to synthesize this and similar molecules for further investigation in drug discovery programs.
References
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- Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry.
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